

Application Notes and Protocols for In Vivo Studies of Demethyl-NSC682769

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Compound of Interest

Compound Name: Demethyl-NSC682769

Cat. No.: B15542898

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of **Demethyl-NSC682769**, a potential therapeutic agent for hepatocellular carcinoma (HCC). The protocols are based on established methodologies for preclinical cancer research and the known mechanism of action of **Demethyl-NSC682769** as an inhibitor of the YAP/TEAD protein-protein interaction.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, often associated with chronic liver diseases.[1][2] The Hippo signaling pathway, and its downstream effectors YAP and TAZ, are frequently dysregulated in HCC, leading to uncontrolled cell growth and tumor progression. **Demethyl-NSC682769** has been identified as a small molecule that directly binds to YAP, disrupting its interaction with the TEAD family of transcription factors.[3] This interruption of the YAP/TEAD complex is a promising strategy to inhibit the oncogenic functions of the Hippo pathway.

The following protocols outline a proposed in vivo study design to assess the therapeutic potential of **Demethyl-NSC682769** in a xenograft model of human HCC.

Preclinical In Vivo Models for Hepatocellular Carcinoma

The selection of an appropriate animal model is critical for the successful preclinical evaluation of a novel therapeutic agent. For HCC, several models are available, each with its own advantages and limitations.[1][4] These include chemically-induced models, genetically engineered mouse models, and transplantation models.[1][2][4] For initial efficacy testing of a targeted agent like **Demethyl-NSC682769**, a human HCC cell line-derived xenograft model in immunodeficient mice is a common and appropriate choice.[5] This model allows for the direct assessment of the compound's effect on human cancer cells.

Proposed In Vivo Efficacy Study Design

This protocol describes a subcutaneous xenograft model using a human HCC cell line with known activation of the YAP/TEAD signaling pathway.

Experimental Protocol: Subcutaneous HCC Xenograft Model

1. Animal Model:

- Species: Mouse
- Strain: Athymic Nude (nu/nu) or NOD/SCID mice
- Age: 6-8 weeks
- Sex: Female
- Supplier: Reputable commercial vendor
- Acclimatization: Minimum of 7 days upon arrival

2. Cell Line:

- Cell Line: Huh7 or other suitable human HCC cell line with high YAP expression and TEAD-dependent transcription.

- Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Preparation for Implantation: Cells should be harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.

3. Tumor Implantation:

- Inject 100 µL of the cell suspension (containing 5×10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.

4. Study Groups and Treatment:

- Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
- Group 1: Vehicle Control: Administer the vehicle solution used to dissolve **Demethyl-NSC682769**.
- Group 2: **Demethyl-NSC682769** (Low Dose): Administer a predetermined low dose of the compound.
- Group 3: **Demethyl-NSC682769** (High Dose): Administer a predetermined high dose of the compound.
- Route of Administration: Intraperitoneal (i.p.) injection or oral gavage, depending on the compound's properties.
- Dosing Schedule: Daily or as determined by preliminary pharmacokinetic and tolerability studies.
- Treatment Duration: 21-28 days or until tumors in the control group reach the predetermined endpoint.

5. Monitoring and Endpoints:

- **Tumor Volume:** Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Body Weight:** Record body weight twice weekly as an indicator of toxicity.
- **Clinical Observations:** Monitor for any signs of distress or toxicity daily.
- **Study Endpoint:** Euthanize mice when tumors reach a volume of 1500-2000 mm³, or if there is more than 20% body weight loss or other signs of significant toxicity.
- **Tissue Collection:** At the end of the study, collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic and Toxicity Assessment

Prior to the efficacy study, a pilot study to evaluate the pharmacokinetics (PK) and maximum tolerated dose (MTD) of **Demethyl-NSC682769** is essential.

Experimental Protocol: Pilot PK and MTD Study

1. Animal Model:

- Use the same mouse strain as for the efficacy study.

2. Study Design:

- **Single-Dose PK:** Administer a single dose of **Demethyl-NSC682769** to a small group of mice. Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) to determine key PK parameters.
- **Dose Escalation for MTD:** Administer escalating doses of **Demethyl-NSC682769** to different cohorts of mice for a set duration (e.g., 7-14 days). Monitor for signs of toxicity and body weight loss to determine the MTD.

Data Presentation

Quantitative data from the proposed studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Tumor Growth Inhibition

Treatment Group	Number of Mice (n)	Mean Tumor Volume at Day 0 (mm ³) ± SEM	Mean Tumor Volume at Endpoint (mm ³) ± SEM	Tumor Growth Inhibition (%)	p-value vs. Vehicle
Vehicle Control	10				
Demethyl-NSC682769 (Low Dose)	10				
Demethyl-NSC682769 (High Dose)	10				

Table 2: Body Weight Changes

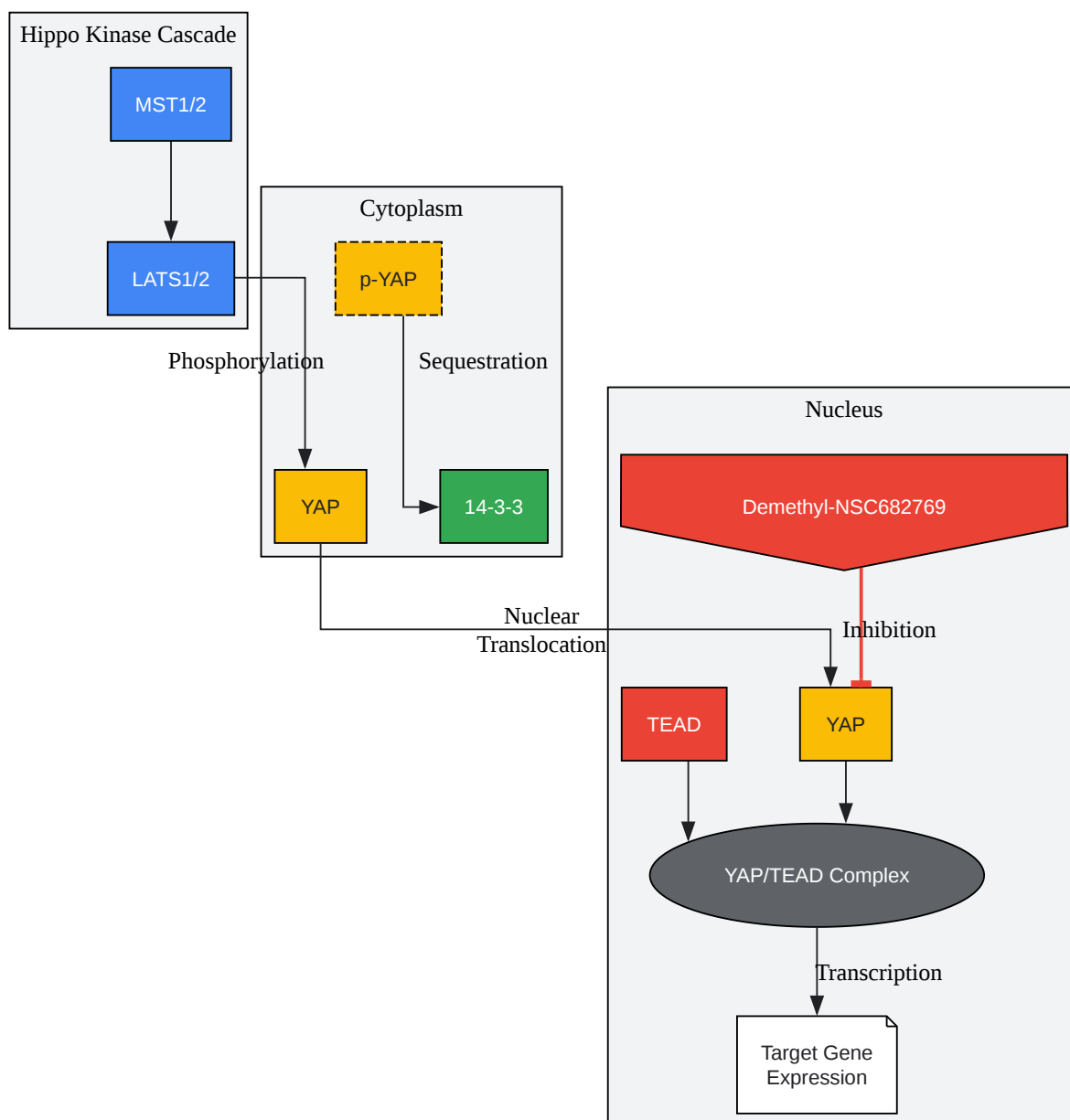
Treatment Group	Mean Initial Body Weight (g) ± SEM	Mean Final Body Weight (g) ± SEM	Mean Body Weight Change (%)
Vehicle Control			
Demethyl-NSC682769 (Low Dose)			
Demethyl-NSC682769 (High Dose)			

Table 3: Pharmacokinetic Parameters of **Demethyl-NSC682769**

Parameter	Unit	Value
Cmax	ng/mL	
Tmax	h	
AUC(0-t)	ng*h/mL	
Half-life (t1/2)	h	
Clearance (CL)	mL/h/kg	
Volume of Distribution (Vd)	L/kg	

Visualizations

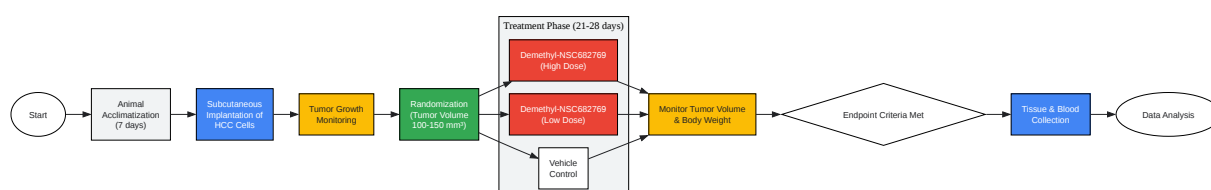
Signaling Pathway Diagram



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Caption: The Hippo signaling pathway and the inhibitory action of **Demethyl-NSC682769** on the YAP/TEAD complex.

Experimental Workflow Diagram



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Caption: Workflow for the proposed in vivo efficacy study of **Demethyl-NSC682769** in an HCC xenograft model.

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